4'-Bromo-3,3-dimethylbutyrophenone is an organic compound with the molecular formula . It is classified as a ketone due to the presence of a carbonyl group (C=O) within its structure. This compound is notable for its bromine substituent, which influences its chemical reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry.
The compound can be synthesized through various chemical reactions, primarily involving the bromination of 3,3-dimethylbutyrophenone. It is commercially available from chemical suppliers and can also be synthesized in laboratory settings using established organic chemistry techniques.
4'-Bromo-3,3-dimethylbutyrophenone falls under the category of halogenated ketones. Halogenated compounds are known for their diverse reactivity due to the presence of halogen atoms, which can participate in various substitution and addition reactions.
The synthesis of 4'-Bromo-3,3-dimethylbutyrophenone typically involves the bromination of 3,3-dimethylbutyrophenone using bromine or N-bromosuccinimide as a brominating agent. The reaction is usually conducted under controlled conditions to ensure selectivity for the desired bromination site on the aromatic ring.
The molecular structure of 4'-Bromo-3,3-dimethylbutyrophenone features a phenyl ring substituted with a bromine atom at the para position and a ketone functional group adjacent to two methyl groups.
CC(C)(C(=O)C1=CC=C(C=C1)Br)C
XWQZLZNGUQXKQY-UHFFFAOYSA-N
4'-Bromo-3,3-dimethylbutyrophenone can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 4'-Bromo-3,3-dimethylbutyrophenone primarily involves its reactivity due to the bromine substituent and the carbonyl group.
4'-Bromo-3,3-dimethylbutyrophenone has several scientific uses:
This compound's unique properties make it a valuable tool in both academic research and industrial applications, particularly in fields requiring specialized synthetic pathways.
CAS No.: 456-12-2
CAS No.: 108294-53-7
CAS No.: 14066-13-8
CAS No.: 54986-75-3
CAS No.: 85815-37-8
CAS No.: 946349-58-2